molecular formula C11H19N3 B1468473 {[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1310095-45-4

{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No.: B1468473
CAS No.: 1310095-45-4
M. Wt: 193.29 g/mol
InChI Key: JGRNUCVKQGMPTD-UHFFFAOYSA-N
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Description

{[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a pyrazole-derived amine featuring a cyclopentylmethyl substituent at the 1-position of the pyrazole ring and a methylated aminomethyl group at the 4-position. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and tunable electronic properties .

Properties

IUPAC Name

1-[1-(cyclopentylmethyl)pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-12-6-11-7-13-14(9-11)8-10-4-2-3-5-10/h7,9-10,12H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRNUCVKQGMPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine , with CAS number 1310095-45-4 , is a member of the aminopyrazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉N₃
  • Molecular Weight : 193.29 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its role in various biological activities.
  • Inhibition of Enzymatic Activity : Some aminopyrazoles have been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Modulation of Receptor Activity : Certain derivatives interact with neurotransmitter receptors, potentially influencing pain perception and mood regulation.
  • Antitumor Activity : Related pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Table 1: Comparative Biological Activities of Related Pyrazole Compounds

Compound NameBiological ActivityReference
1-(3-chlorophenyl)-1H-pyrazol-4-yl}amineAntitumor activity in vitro
1-(cyclopentyl)-3-methyl-1H-pyrazolAnti-inflammatory properties
5f (Benzothiazole Hydrazone)Antimalarial activity (in vivo)

Case Study: Analgesic Effects

A study on similar pyrazole derivatives indicated significant analgesic effects in animal models. The mechanism was attributed to the inhibition of the COX pathway, leading to decreased inflammatory mediators. This suggests that this compound may exhibit similar properties.

Toxicological Profile

While detailed toxicological data specific to this compound are scarce, general assessments of aminopyrazoles indicate a need for careful evaluation due to potential hepatotoxicity and nephrotoxicity observed in some analogs. Further studies are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Alkyl and Halogenated Substituents
  • {[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine (CAS: 1343036-98-5) :
    The difluoroethyl group introduces strong electronegativity and increased metabolic stability compared to the cyclopentylmethyl group. Fluorination enhances lipophilicity (logP) but may reduce solubility in polar solvents .
  • The aromatic bromophenyl group also enhances π-π stacking interactions, which could influence binding to aromatic protein pockets .
Heterocyclic and Aromatic Substituents
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
    The pyridinyl substituent introduces aromaticity and hydrogen-bonding capacity via the nitrogen atom. This compound’s cyclopropylamine group may improve metabolic resistance compared to the methylamine in the target compound .
  • 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide: The sulfonamide group adds polarity and hydrogen-bond acceptor/donor sites, increasing aqueous solubility. The trifluoromethylbenzyl group contributes to high electronegativity and resistance to oxidative metabolism .

Modifications to the Amine Group

  • The hydrochloride salt form enhances solubility in polar solvents (e.g., water or ethanol) compared to the free base form of the target compound .
  • 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS: 2056-66-8) :
    The absence of a methyl group on the amine results in a primary amine, which may increase reactivity in nucleophilic reactions or hydrogen-bonding interactions. The bipyrazole structure could enhance rigidity and planar stacking .

Physicochemical and Pharmacokinetic Properties

Compound MW (g/mol) Key Substituents logP (Predicted) Solubility Notable Properties
Target Compound ~221.3 Cyclopentylmethyl, methylamine ~2.5 Moderate in DMSO Balanced lipophilicity/solubility
[CAS: 1343036-98-5] ~215.2 Difluoroethyl, methylamine ~2.8 Low in water High metabolic stability
[CAS: 2460754-81-6] ~231.7 Isopropyl, methylamine hydrochloride ~1.9 (salt) High in water Enhanced aqueous solubility
1-{[2,4-Dibromophenyl]methyl} ~340.0 Dibromophenyl, amine ~3.7 Low in PBS Strong π-π interactions
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl) ~215.3 Pyridinyl, cyclopropylamine ~1.8 High in ethanol Aromatic hydrogen bonding

Preparation Methods

Pyrazole Ring Construction

  • Cyclization Reaction : Hydrazine hydrate reacts with diketones or ketoesters to form the pyrazole ring. For example, methyl 2-benzyl-3-oxopropanoate can be condensed with hydrazine derivatives to yield pyrazol-4-yl intermediates.

  • Reaction Conditions : Typically carried out in solvents like dichloromethane (DCM) or pyridine at room temperature to moderate heating (up to 90 °C), often under inert atmosphere to prevent oxidation.

N1 Alkylation with Cyclopentylmethyl Group

  • Alkylating Agent : Cyclopentylmethyl bromide or chloride is used to alkylate the pyrazole nitrogen.

  • Procedure : The pyrazole intermediate is treated with the alkyl halide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like DMF or THF.

  • Optimization : Temperature control (0–60 °C) is critical to minimize side reactions and improve regioselectivity.

Purification and Isolation

  • The crude product is often purified by extraction with aqueous acidic and basic washes, followed by drying over sodium sulfate and concentration under reduced pressure.

  • Crystallization from solvents such as pentane or ethyl acetate/acetonitrile mixtures is used to obtain the pure compound as a solid.

Representative Experimental Data (Based on Analogous Compounds)

Step Reagents & Conditions Yield (%) Notes
Pyrazole formation Hydrazine hydrate + methyl 2-benzyl-3-oxopropanoate, DCM, RT to 60 °C, 12 h 70–85 High purity intermediate
N1 Alkylation Cyclopentylmethyl bromide, K2CO3, DMF, 40 °C, 6 h 65–80 Regioselective alkylation
C4 Methylamine Introduction Methylamine, NaBH3CN, DCM/EtOH, RT, 12 h 60–75 Reductive amination
Purification Extraction, drying, crystallization >95% purity

Yields and conditions are inferred from related pyrazole amine syntheses due to limited direct data.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of pyrazole ring protons, cyclopentylmethyl substituent, and methylamine group.

  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to 193.29 g/mol confirms molecular weight.

  • Chromatography : Purity assessed by HPLC or TLC, showing a single major peak/spots.

Research Findings and Optimization Notes

  • The preparation of {[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is sensitive to reaction conditions such as temperature, solvent polarity, and reagent stoichiometry.

  • Reductive amination is preferred for installing the methylamine moiety due to mild conditions and good selectivity.

  • Alkylation at N1 requires careful control to avoid dialkylation or substitution at undesired positions.

  • Purification steps involving aqueous acid/base washes and crystallization are crucial for removing impurities and obtaining analytically pure material.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Comments
Pyrazole ring synthesis Hydrazine hydrate + diketone/ketoester DCM or pyridine, RT–90 °C, 12–24 h Pyrazole intermediate High yield, clean reaction
N1 Alkylation Cyclopentylmethyl halide + base (K2CO3) DMF or THF, 0–60 °C, 6–12 h N1-cyclopentylmethyl pyrazole Regioselective, requires temperature control
C4 Methylamine substitution Methylamine + reducing agent (NaBH3CN) DCM/EtOH, RT, 12 h Target amine compound Reductive amination preferred
Purification Acid/base washes, drying, crystallization Ambient conditions Pure compound Essential for analytical grade

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Reactant of Route 2
Reactant of Route 2
{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

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